molecular formula C9H12N2O2S B13966354 N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide

N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide

Cat. No.: B13966354
M. Wt: 212.27 g/mol
InChI Key: HGHYFNGPLXWITL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with pyridin-3-ylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the pyridin-3-yl ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
  • 1-cyclopropyl-N-[cyclopropyl(pyridin-3-yl)methyl]methanesulfonamide

Uniqueness

N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide is unique due to its specific combination of a cyclopropyl group and a pyridin-3-yl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-9-3-4-9)7-8-2-1-5-10-6-8/h1-2,5-6,9,11H,3-4,7H2

InChI Key

HGHYFNGPLXWITL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CN=CC=C2

Origin of Product

United States

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